Cas no 2680717-66-0 (tert-butyl N-(3-bromophenyl)-N-cyclobutylcarbamate)
tert-butyl N-(3-bromophenyl)-N-cyclobutylcarbamate Chemical and Physical Properties
Names and Identifiers
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- 2680717-66-0
- tert-butyl N-(3-bromophenyl)-N-cyclobutylcarbamate
- EN300-28294809
-
- Inchi: 1S/C15H20BrNO2/c1-15(2,3)19-14(18)17(12-7-5-8-12)13-9-4-6-11(16)10-13/h4,6,9-10,12H,5,7-8H2,1-3H3
- InChI Key: LJLHSCBAOMMLKE-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)N(C(=O)OC(C)(C)C)C1CCC1
Computed Properties
- Exact Mass: 325.06774g/mol
- Monoisotopic Mass: 325.06774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 29.5Ų
tert-butyl N-(3-bromophenyl)-N-cyclobutylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28294809-0.05g |
tert-butyl N-(3-bromophenyl)-N-cyclobutylcarbamate |
2680717-66-0 | 95.0% | 0.05g |
$719.0 | 2025-03-19 | |
| Enamine | EN300-28294809-0.1g |
tert-butyl N-(3-bromophenyl)-N-cyclobutylcarbamate |
2680717-66-0 | 95.0% | 0.1g |
$755.0 | 2025-03-19 | |
| Enamine | EN300-28294809-0.25g |
tert-butyl N-(3-bromophenyl)-N-cyclobutylcarbamate |
2680717-66-0 | 95.0% | 0.25g |
$789.0 | 2025-03-19 | |
| Enamine | EN300-28294809-0.5g |
tert-butyl N-(3-bromophenyl)-N-cyclobutylcarbamate |
2680717-66-0 | 95.0% | 0.5g |
$823.0 | 2025-03-19 | |
| Enamine | EN300-28294809-1.0g |
tert-butyl N-(3-bromophenyl)-N-cyclobutylcarbamate |
2680717-66-0 | 95.0% | 1.0g |
$857.0 | 2025-03-19 | |
| Enamine | EN300-28294809-2.5g |
tert-butyl N-(3-bromophenyl)-N-cyclobutylcarbamate |
2680717-66-0 | 95.0% | 2.5g |
$1680.0 | 2025-03-19 | |
| Enamine | EN300-28294809-5.0g |
tert-butyl N-(3-bromophenyl)-N-cyclobutylcarbamate |
2680717-66-0 | 95.0% | 5.0g |
$2485.0 | 2025-03-19 | |
| Enamine | EN300-28294809-10.0g |
tert-butyl N-(3-bromophenyl)-N-cyclobutylcarbamate |
2680717-66-0 | 95.0% | 10.0g |
$3683.0 | 2025-03-19 |
tert-butyl N-(3-bromophenyl)-N-cyclobutylcarbamate Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on tert-butyl N-(3-bromophenyl)-N-cyclobutylcarbamate
tert-butyl N-(3-bromophenyl)-N-cyclobutylcarbamate: A Comprehensive Overview
The compound tert-butyl N-(3-bromophenyl)-N-cyclobutylcarbamate, identified by the CAS number 2680717-66-0, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structure and potential applications in drug development and material science. The name itself is a testament to its intricate composition, with the tert-butyl group, the N-(3-bromophenyl) moiety, and the cyclobutyl component each contributing to its properties.
The synthesis of this compound involves a series of carefully designed reactions, often leveraging modern organic chemistry techniques such as Suzuki coupling or Buchwald-Hartwig amination. These methods ensure high yields and purity, which are critical for its intended applications. Recent studies have highlighted the importance of stereochemistry in this compound, particularly in how it influences biological activity.
In terms of pharmacological properties, tert-butyl N-(3-bromophenyl)-N-cyclobutylcarbamate has shown promise as a potential lead compound in drug discovery. Its ability to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), has been extensively studied. Researchers have employed computational modeling techniques to predict its binding affinity and selectivity, providing valuable insights for further optimization.
The structural uniqueness of this compound also makes it an interesting candidate for material science applications. Its rigid cyclobutane ring and bulky tert-butyl group contribute to its mechanical properties, which could be exploited in the development of advanced polymers or materials with tailored mechanical behavior.
Recent advancements in analytical techniques have enabled a deeper understanding of this compound's behavior under various conditions. For instance, high-resolution mass spectrometry has provided precise molecular weight data, while nuclear magnetic resonance (NMR) spectroscopy has revealed detailed information about its molecular structure and dynamics.
In conclusion, tert-butyl N-(3-bromophenyl)-N-cyclobutylcarbamate stands out as a versatile molecule with diverse applications across multiple scientific domains. Its synthesis, properties, and potential uses continue to be explored by researchers worldwide, underscoring its importance in contemporary chemical research.
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